molecular formula C95H155N27O26S B139382 HIV Envelope protein gp41 (519-541) CAS No. 128631-86-7

HIV Envelope protein gp41 (519-541)

Cat. No. B139382
CAS RN: 128631-86-7
M. Wt: 2123.5 g/mol
InChI Key: CMHRHJIOJAOWST-DMZNSEDPSA-N
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Description

Gp41, also known as glycoprotein 41, is a subunit of the envelope protein complex of retroviruses, including human immunodeficiency virus (HIV) . It is a transmembrane protein that contains several sites within its ectodomain that are required for infection of host cells .


Synthesis Analysis

Gp41 is coded with gp120 as one gp160 by the env gene of HIV . Gp160 is then extensively glycosylated and proteolytically cleaved by furin, a host cellular protease . The high glycosylation of the env-coded glycoproteins allows them to escape the human body’s immune system .


Molecular Structure Analysis

The HIV-1 gp120/gp41 trimer undergoes a series of conformational changes in order to catalyze gp41-induced fusion of viral and cellular membranes . The structure illustrates the conformational plasticity of the six membrane anchors arranged asymmetrically with the fusion peptides and the transmembrane regions pointing into different directions .


Chemical Reactions Analysis

The HIV-1 gp120/gp41 trimer undergoes a series of conformational changes in order to catalyze gp41-induced fusion of viral and cellular membranes . The energy released during refolding is used to overcome the kinetic barrier and drives the fusion reaction .


Physical And Chemical Properties Analysis

Gp41 has three prominent regions within the sequence: the ectodomain, the transmembrane domain, and the cytoplasmic domain . The ectodomain, which comprises residues 511-684, can be further broken down into the fusion peptide region (residues 512-527), the helical N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) .

Mechanism of Action

In a free virion, the fusion peptides at the amino termini of gp41 are buried within the envelope complex in an inactive non-fusogenic state that is stabilized by a non-covalent bond with gp120 . The HIV-1 gp120/gp41 trimer undergoes a series of conformational changes in order to catalyze gp41-induced fusion of viral and cellular membranes .

Safety and Hazards

As a result of its importance in host cell infection, gp41 has received much attention as a potential target for HIV vaccines .

Future Directions

The presence of FPPR and MPER increases the melting temperature of gp41 significantly in comparison to the core structure of gp41 . Thus, future research could focus on how the ordered assembly of FPPR and MPER beyond the core contributes energy to the membrane fusion reaction .

properties

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H155N27O26S/c1-18-51(10)76(120-74(131)44-105-92(146)75(50(8)9)121-79(133)52(11)96)93(147)106-41-71(128)109-56(15)83(137)115-64(36-49(6)7)88(142)118-66(38-59-28-23-20-24-29-59)90(144)117-63(35-48(4)5)86(140)104-43-72(129)111-65(37-58-26-21-19-22-27-58)89(143)116-62(34-47(2)3)85(139)103-40-70(127)107-54(13)81(135)110-53(12)80(134)101-42-73(130)112-68(46-124)91(145)122-77(57(16)125)94(148)114-61(31-33-149-17)84(138)102-39-69(126)108-55(14)82(136)113-60(30-25-32-100-95(98)99)87(141)119-67(45-123)78(97)132/h19-24,26-29,47-57,60-68,75-77,123-125H,18,25,30-46,96H2,1-17H3,(H2,97,132)(H,101,134)(H,102,138)(H,103,139)(H,104,140)(H,105,146)(H,106,147)(H,107,127)(H,108,126)(H,109,128)(H,110,135)(H,111,129)(H,112,130)(H,113,136)(H,114,148)(H,115,137)(H,116,143)(H,117,144)(H,118,142)(H,119,141)(H,120,131)(H,121,133)(H,122,145)(H4,98,99,100)/t51-,52-,53-,54-,55-,56-,57+,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHRHJIOJAOWST-DMZNSEDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H155N27O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155952
Record name HIV Envelope protein gp41 (519-541)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2123.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128631-86-7
Record name HIV Envelope protein gp41 (519-541)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128631867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HIV Envelope protein gp41 (519-541)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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